molecular formula C4H8O4 B119610 L-Threose CAS No. 95-44-3

L-Threose

Cat. No.: B119610
CAS No.: 95-44-3
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-IMJSIDKUSA-N
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Description

L-Threose is a four-carbon monosaccharide with the chemical formula C₄H₈O₄. It is an aldose, meaning it contains an aldehyde group. This compound is one of the stereoisomers of threose, with the other being D-threose. The L- and D- notation refers to the molecule’s configuration, with this compound having the hydroxyl group on the left side in its Fischer projection.

Biochemical Analysis

Biochemical Properties

L-Threose has been found to interact with various enzymes and proteins. For instance, it has been studied as a substrate for aldose reductase in the lens . The rat lens enzyme present in fresh homogenate as well as after 100 fold purification was found to utilize this compound . The specificity of the reaction was affirmed by its inhibition with sorbinil and quercetin, the well-known aldose reductase inhibitors .

Cellular Effects

It is known that by virtue of its free aldehyde group, this compound can form Schiff-bases with tissue proteins, potentially altering their normal function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as aldose reductase. It has been suggested that this compound may be detoxified to L-threitol by aldose reductase in the lens . This process involves the oxidation of this compound to L-erythrulose .

Temporal Effects in Laboratory Settings

It has been found that under acidic conditions and elevated temperature (pH 3.3 at 90°C), α-L-threose nucleic acid (TNA) was found to be significantly more resistant to acid-mediated degradation than DNA and RNA .

Metabolic Pathways

In the catabolic pathway for this compound, EltD catalyzes the oxidation of this compound to L-erythrulose . LerK then catalyzes the ATP-dependent phosphorylation of L-erythrulose to generate L-erythrulose 1-phosphate . Finally, LerI catalyzes the isomerization of L-erythrulose 1-phosphate to generate D-erythrulose 4-phosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threose can be synthesized from L-ascorbic acid through a series of chemical reactions. One common method involves the oxidation of L-ascorbic acid using hydrogen peroxide in the presence of a metal hydroxide to yield L-threonic acid, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound is less common compared to other sugars, but it can be produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to convert precursor molecules into this compound under controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

L-Threose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form threonic acid.

    Reduction: It can be reduced to form threitol.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Threonic acid.

    Reduction: Threitol.

    Substitution: Various substituted threose derivatives depending on the reagents used.

Scientific Research Applications

L-Threose has several applications in scientific research:

Mechanism of Action

The mechanism by which L-threose exerts its effects depends on its specific application. In the context of nucleic acid analogs like TNA, this compound forms a stable backbone that can hybridize with natural nucleic acids, enabling it to participate in molecular recognition and catalysis . The unique structure of this compound allows for high binding affinity and biostability, making it a valuable tool in molecular biology and biotechnology.

Comparison with Similar Compounds

L-Threose can be compared with other similar compounds such as:

This compound is unique due to its specific stereochemistry and its ability to form stable nucleic acid analogs, which are not as easily achieved with other sugars.

Properties

IUPAC Name

(2R,3S)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915184, DTXSID601017426
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-44-3, 29884-64-8
Record name L-Threose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-threose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200
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Record name THREOSE, L-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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